molecular formula C6H7ClF2O2S B13481954 3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride

3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride

Cat. No.: B13481954
M. Wt: 216.63 g/mol
InChI Key: SMENZXIZTJYPPE-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its unique three-dimensional structure and potential as a bioisostere for aromatic rings. The incorporation of difluoromethyl and sulfonyl chloride groups further enhances its chemical properties, making it a valuable building block in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves the addition of difluorocarbene to electron-rich bicyclo[1.1.0]butanes. One practical approach is the use of CF3TMS/NaI system, which facilitates the addition of difluorocarbene to the bicyclo[1.1.0]butane core . This method is advantageous due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are preferred for their practicality and scalability, making them suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The difluoromethyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

    Addition Reactions: The bicyclo[1.1.1]pentane core can undergo addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions include sulfonamide derivatives, oxidized or reduced forms of the compound, and various addition products depending on the reagents used.

Scientific Research Applications

3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride involves its interaction with various molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonyl chloride group can participate in covalent bonding with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)bicyclo[111]pentane-1-sulfonyl chloride is unique due to the presence of both difluoromethyl and sulfonyl chloride groups, which confer distinct chemical properties

Properties

Molecular Formula

C6H7ClF2O2S

Molecular Weight

216.63 g/mol

IUPAC Name

3-(difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride

InChI

InChI=1S/C6H7ClF2O2S/c7-12(10,11)6-1-5(2-6,3-6)4(8)9/h4H,1-3H2

InChI Key

SMENZXIZTJYPPE-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)S(=O)(=O)Cl)C(F)F

Origin of Product

United States

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